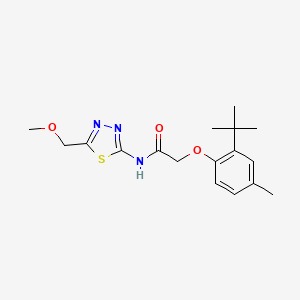

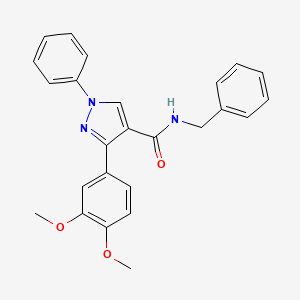

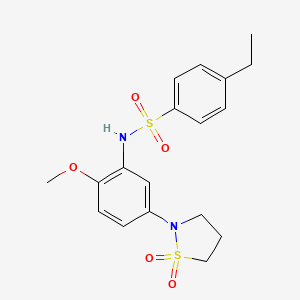

![molecular formula C14H12ClNO4S B2529950 4-氯-3-[(3-甲基苯基)磺酰基]苯甲酸 CAS No. 717876-98-7](/img/structure/B2529950.png)

4-氯-3-[(3-甲基苯基)磺酰基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid is a compound that has been studied for its potential in various applications, including as a photoinitiator in polymerization processes and as an inhibitor of carbonic anhydrase isozymes, which are relevant in the treatment of conditions like glaucoma. The presence of a sulfamoyl group and a chloro substituent on the benzoic acid framework suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity .

Synthesis Analysis

The synthesis of related sulfur-containing carboxylic acids has been explored through reactions involving electron donors in photoinduced free-radical polymerizations . Additionally, the synthesis of 4-chloro-3-sulfamoyl benzoic acid derivatives has been achieved by reacting 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid with various amino acids, dipeptides, and aromatic or heterocyclic sulfonamides/mercaptans . These methods provide a foundation for the synthesis of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid is characterized by the presence of a sulfamoyl group attached to a benzene ring, which is further substituted with a chloro group and a carboxylic acid moiety. The structure of related compounds has been characterized using techniques such as IR, ^1H NMR, and MS, which could also be applied to determine the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related sulfur-containing carboxylic acids has been studied in the context of photopolymerization, where they act as electron donors . The presence of the sulfamoyl group in 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid suggests that it may undergo similar reactions, potentially participating in radical formation and subsequent polymerization processes. The electrooxidation of a related compound, 4-(di-n-propylsulfamyl)toluene, to its corresponding benzoic acid, indicates that the methyl group can be selectively converted to a carboxylate, which may be relevant for the synthesis or further reactions of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid can be inferred from studies on similar compounds. The presence of the sulfamoyl group is known to influence the acidity and solubility of benzoic acid derivatives . The chloro substituent may also affect the compound's reactivity and interactions with biological targets, as seen in the inhibition of carbonic anhydrase isozymes . The compound's ability to participate in photopolymerization suggests that it has the potential to generate free radicals under light exposure, which could be a significant property for applications in materials science .

科学研究应用

职业健康和致敏

- 研究表明,类似于4-氯-3-[(3-甲基苯基)磺酰基]苯甲酸的化合物可能是潜在的呼吸道致敏剂。例如,3-(溴甲基)-2-氯-4-(甲基磺酰基)-苯甲酸与接触该化学物质的工人中的职业性哮喘、鼻炎和接触性荨麻疹有关,表明其有能力通过IgE介导的机制引起过敏反应 (Suojalehto 等,2017)。这些发现表明,类似的化合物也可能在研究职业健康风险和致敏机制时引起兴趣。

环境和人体接触

- 全氟和多氟物质与4-氯-3-[(3-甲基苯基)磺酰基]苯甲酸具有一些结构相似性,已对其在环境中的持久性和潜在健康影响进行了广泛的研究。研究的重点是了解这些物质的分布、人体接触途径和健康影响,包括它们破坏内分泌功能和影响人类生殖健康的可能性 (Okada 等,2013)。此类研究对于评估长期接触这些化合物和为监管政策提供依据至关重要。

接触评估和健康影响

- 对全氟烷基物质(PFASs)的人体接触评估及其与健康结果之间的关联一直是研究的一个重要领域。研究评估了人体血清中 PFASs 的浓度及其与不良健康影响之间的相关性,例如甲状腺激素水平改变和对生殖健康的影响 (Li 等,2022)。这一研究方向突出了监测环境污染物及其健康影响的重要性,这可能与具有类似于4-氯-3-[(3-甲基苯基)磺酰基]苯甲酸的性质的化合物相关。

作用机制

安全和危害

属性

IUPAC Name |

4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-9-3-2-4-11(7-9)16-21(19,20)13-8-10(14(17)18)5-6-12(13)15/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDPXHBPQFHBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

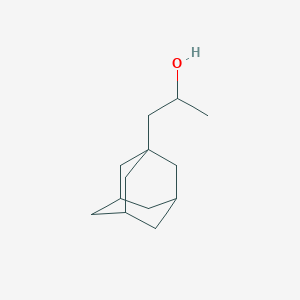

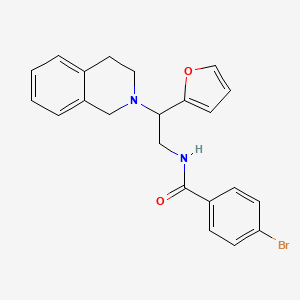

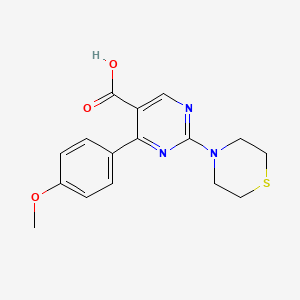

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

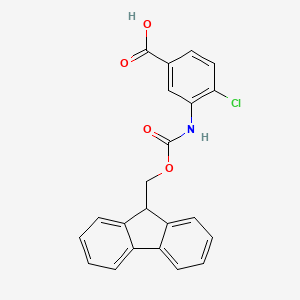

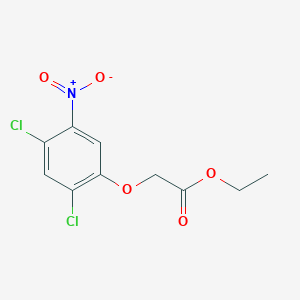

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)